4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine
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Overview
Description
4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methoxypyrrolidine group and a tolyloxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives or sulfonyl-containing molecules. Examples could be:
- 4-(3-Methoxypyrrolidin-1-yl)-1-phenylsulfonylpiperidine
- 4-(3-Methoxypyrrolidin-1-yl)-1-(4-tolyloxy)phenylpiperidine
Uniqueness
The uniqueness of 4-(3-Methoxypyrrolidin-1-yl)-1-((4-(m-tolyloxy)phenyl)sulfonyl)piperidine lies in its specific substitution pattern, which may confer unique chemical properties and biological activities compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-[4-(3-methylphenoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-4-3-5-21(16-18)29-20-6-8-23(9-7-20)30(26,27)25-14-10-19(11-15-25)24-13-12-22(17-24)28-2/h3-9,16,19,22H,10-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGNEGEPUXPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)N4CCC(C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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